5-(1-Propynyl)-2'-o-methyluridine
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Overview
Description
5-(1-Propynyl)-2’-o-methyluridine is a modified nucleoside, which is a derivative of uridine. This compound is characterized by the presence of a propynyl group at the 5-position and a methyl group at the 2’-oxygen position of the ribose sugar. These modifications can significantly alter the chemical and biological properties of the nucleoside, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propynyl)-2’-o-methyluridine typically involves multiple steps:
Protection of the Ribose Hydroxyl Groups: Initially, the hydroxyl groups of ribose are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Propynyl Group: The propynyl group is introduced at the 5-position of uridine through a palladium-catalyzed coupling reaction with a suitable alkyne precursor.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group of the ribose is methylated using methyl iodide in the presence of a base such as sodium hydride.
Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 5-(1-Propynyl)-2’-o-methyluridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Propynyl)-2’-o-methyluridine can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The propynyl group can be reduced to an alkyl group using hydrogenation.
Substitution: The methyl group at the 2’-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of various substituted nucleosides.
Scientific Research Applications
5-(1-Propynyl)-2’-o-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of nucleic acid-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 5-(1-Propynyl)-2’-o-methyluridine involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acid. The propynyl group can enhance base pairing interactions, while the methyl group can influence the overall conformation of the nucleic acid. These modifications can alter the binding affinity of proteins and other molecules to the nucleic acid, thereby affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyluridine: Similar in structure but lacks the propynyl group.
2’-O-Methyluridine: Similar but lacks the propynyl group at the 5-position.
5-Propynyluridine: Similar but lacks the methyl group at the 2’-position.
Uniqueness
5-(1-Propynyl)-2’-o-methyluridine is unique due to the presence of both the propynyl and methyl groups, which confer distinct chemical and biological properties. This dual modification can enhance the stability and binding properties of nucleic acids, making it particularly useful in various research and therapeutic applications.
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJZKNCZUWDUIF-DNRKLUKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628674 |
Source
|
Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179817-95-9 |
Source
|
Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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